Acide 4-amino-2-méthylquinoléine-6-carboxylique

Vue d'ensemble

Description

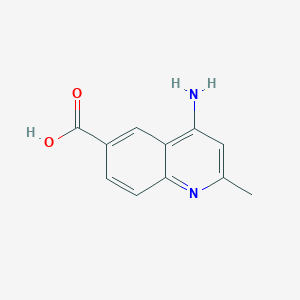

4-Amino-2-methylquinoline-6-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of an amino group at the fourth position, a methyl group at the second position, and a carboxylic acid group at the sixth position on the quinoline ring. The molecular formula of 4-Amino-2-methylquinoline-6-carboxylic acid is C11H10N2O2, and it has a molecular weight of 202.21 g/mol .

Applications De Recherche Scientifique

4-Amino-2-methylquinoline-6-carboxylic acid has diverse applications in scientific research:

Mécanisme D'action

Target of Action

Quinoline compounds, in general, have been known to interact with various biological targets due to their versatile applications in the fields of industrial and synthetic organic chemistry .

Mode of Action

Quinoline compounds are known to interact with their targets in various ways, leading to different biochemical changes . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Quinoline compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological and pharmaceutical activities .

Result of Action

Quinoline compounds are known to exhibit a wide range of biological and pharmaceutical activities .

Analyse Biochimique

Biochemical Properties

4-Amino-2-methylquinoline-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can participate in both electrophilic and nucleophilic substitution reactions, similar to other quinoline derivatives . It has been observed to form salts with acids, indicating its weak tertiary base nature

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-2-methylquinoline-6-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. It is recommended to store the compound in a dark place, under an inert atmosphere, and at room temperature to maintain its stability

Dosage Effects in Animal Models

The effects of 4-Amino-2-methylquinoline-6-carboxylic acid vary with different dosages in animal models. Studies have shown that quinoline derivatives can exhibit threshold effects and may cause toxic or adverse effects at high doses . Specific data on the dosage effects of 4-Amino-2-methylquinoline-6-carboxylic acid in animal models are limited, highlighting the need for more comprehensive studies.

Transport and Distribution

The transport and distribution of 4-Amino-2-methylquinoline-6-carboxylic acid within cells and tissues are essential for its biochemical activity. This compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for elucidating the compound’s overall biochemical effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-methyl-4-nitroaniline with ethyl acetoacetate followed by cyclization and subsequent reduction of the nitro group can yield the desired compound . The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and suitable solvents such as ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of 4-Amino-2-methylquinoline-6-carboxylic acid often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact . The choice of catalysts, solvents, and reaction conditions is crucial to ensure efficient production while maintaining high standards of safety and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the amino group or other substituents on the quinoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-6-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted quinolines with different functional groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Quinoline-6-carboxylic acid

- 2-Methylquinoline

- 4-Aminoquinoline

- 6-Methylquinoline

Uniqueness

4-Amino-2-methylquinoline-6-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a carboxylic acid group on the quinoline ring enhances its reactivity and potential for forming diverse derivatives . This compound’s versatility makes it valuable in various fields of research and industry .

Activité Biologique

4-Amino-2-methylquinoline-6-carboxylic acid (AMQCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C11H10N2O2

- Molecular Weight : 202.21 g/mol

- Structure : Characterized by an amino group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 6-position of the quinoline ring.

AMQCA exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity, which can lead to altered metabolic pathways.

- DNA Intercalation : Similar to other quinoline derivatives, AMQCA may intercalate into DNA, disrupting replication and transcription processes.

- Antimicrobial Activity : Its structural similarities to known bioactive compounds suggest potential as an antimicrobial agent.

Antimicrobial Effects

AMQCA has been investigated for its antimicrobial properties against a range of pathogens. Studies indicate that it displays significant activity against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Recent research highlights AMQCA's antiproliferative effects against several cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro.

| Cell Line | IC50 (µM) |

|---|---|

| H-460 (Lung Cancer) | 0.55 |

| HT-29 (Colon Cancer) | 0.33 |

| HepG2 (Liver Cancer) | 1.24 |

These findings indicate that AMQCA is significantly more potent than many existing anticancer agents .

Case Studies

-

Antibacterial Activity Study :

A study conducted evaluated AMQCA's efficacy against multidrug-resistant strains. The results showed that AMQCA inhibited growth effectively, with a notable reduction in biofilm formation, which is critical in treating chronic infections . -

Anticancer Activity Assessment :

In a study assessing the antiproliferative effects of various quinoline derivatives, AMQCA was identified as one of the most effective compounds against lung cancer cells, outperforming several known treatments .

Safety and Toxicity

While AMQCA shows significant biological activity, toxicity studies are crucial for determining its safety profile. Initial assessments suggest that at therapeutic doses, AMQCA exhibits low toxicity; however, further studies are required to confirm these findings across different biological systems.

Propriétés

IUPAC Name |

4-amino-2-methylquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGARODDQXEDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427956 | |

| Record name | 4-amino-2-methylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99984-73-3 | |

| Record name | 4-amino-2-methylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.